molecular formula C17H16BrN3O3S2 B3010715 N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1029734-95-9

N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B3010715
CAS RN: 1029734-95-9
M. Wt: 454.36
InChI Key: DSIHBHYYXXOGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives is a common theme across several studies. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reaction with heterocyclic derivatives in the presence of potassium carbonate . Similarly, the synthesis of N-substituted benzyl/phenyl acetamides incorporates the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides side chains, characterized by NMR, mass, and elemental analysis . Another study describes the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides through a multi-step process starting from benzoic acid, leading to the target compounds via the reaction of 5-phenyl-1,3,4-oxadiazol-2-thiol with different N-alkyl/aryl substituted 2-bromoacetamide .

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is often elucidated using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and intermolecular hydrogen bonds . In another study, the structures of certain N-substituted benzyl/phenyl acetamides were confirmed by X-ray crystallography, providing insights into the molecular conformation and potential interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-substituted acetamides typically include acetylation, amide formation, and thiol-ene coupling. The acetylation reaction is a key step in the formation of the amide bond, which is a defining feature of the acetamide group. The thiol-ene coupling reactions are used to introduce various heterocyclic rings to the acetamide, which can significantly alter the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are influenced by the nature of the substituents and the heterocyclic rings attached to the acetamide core. These properties are crucial for the compounds' biological activity and pharmacokinetic profile. For instance, the antimicrobial activity of the synthesized compounds was evaluated against bacterial and fungal species, with some compounds showing potent activity . The antioxidant studies of N-substituted benzyl/phenyl acetamides revealed that many compounds possess moderate to significant radical scavenging activity . Additionally, the hemolytic and antimicrobial activities of a series of N-substituted acetamides were screened, indicating variable activity against selected microbial species .

Scientific Research Applications

Anticancer Activities

A study by Kamal et al. (2011) synthesized compounds based on the benzothiadiazinyl scaffold, exhibiting moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These findings highlight the potential of compounds related to N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide in cancer research.

Antimicrobial Activities

Research by Altıntop et al. (2011) focused on the synthesis of triazole derivatives and their antimicrobial activities. This study indicates the potential of similar compounds in combating various Candida species and pathogenic bacteria.

Quantum Calculations and Antimicrobial Activities

Fahim and Ismael (2019) explored the reactivity of similar acetamide derivatives, revealing good antimicrobial activity and providing a correlation between experimental and theoretical calculations. This research Fahim and Ismael (2019) contributes to understanding the antimicrobial potential of such compounds.

Antitumor Activity Evaluation

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, testing them against various human tumor cell lines. This study Yurttaş et al. (2015) shows the relevance of these compounds in antitumor research.

Schiff Bases and Thiazolidinone Derivatives

Fuloria et al. (2014) synthesized compounds related to N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, exhibiting notable antibacterial and antifungal activities. This work Fuloria et al. (2014) contributes to the understanding of the antimicrobial properties of these compounds.

Synthesis of Novel Sulphonamide Derivatives

Asmaa M. Fahim and Eman H. I. Ismael (2019) studied the synthesis of novel sulphonamide derivatives, exhibiting good antimicrobial activity, particularly against strains such as Staphylococcus epidermidis and Pseudomonas aeruginosa. This research Fahim and Ismael (2019) adds to the understanding of the antimicrobial potential of these compounds.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a material, research might focus on improving its physical properties .

properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S2/c1-2-21-14-8-3-4-9-15(14)26(23,24)20-17(21)25-11-16(22)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIHBHYYXXOGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.